molecular formula C12H18O3 B14494989 acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol CAS No. 64243-13-6

acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol

Cat. No.: B14494989
CAS No.: 64243-13-6
M. Wt: 210.27 g/mol
InChI Key: SBRJNESVLVYMCL-LTTWWRRRSA-N
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Description

Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[311]hept-2-en-2-ol is a compound that belongs to the class of bicyclic monoterpenoids This compound is characterized by its unique bicyclo[311]hept-2-en-2-ol structure, which includes a methylidene group and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol can be achieved through several synthetic routes. One common method involves the use of pinene as a starting material. Pinene, a naturally occurring monoterpene, undergoes a series of chemical transformations, including oxidation and cyclization, to form the desired bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of whole cell catalysts for biotransformation processes. These processes can achieve high optical purity and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylidene group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

64243-13-6

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol

InChI

InChI=1S/C10H14O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h4,7-8,11H,1,5H2,2-3H3;1H3,(H,3,4)/t7?,8-;/m1./s1

InChI Key

SBRJNESVLVYMCL-LTTWWRRRSA-N

Isomeric SMILES

CC(=O)O.CC1([C@@H]2CC1C(=C)C=C2O)C

Canonical SMILES

CC(=O)O.CC1(C2CC1C(=CC2=C)O)C

Origin of Product

United States

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